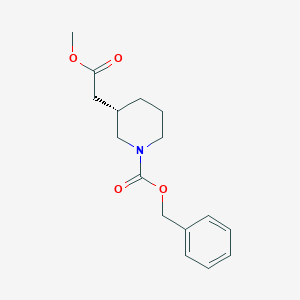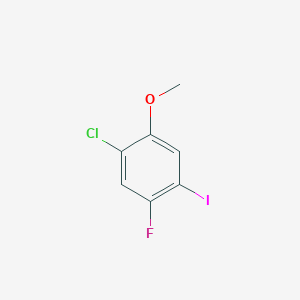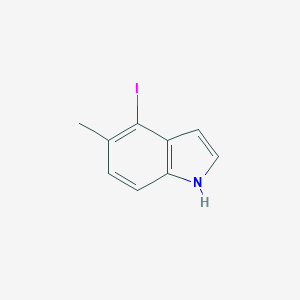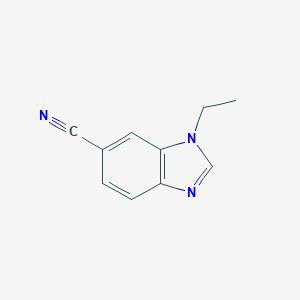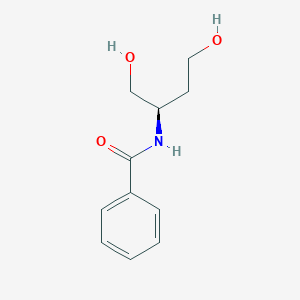
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide, also known as L-3,4-dihydroxybutanoyl-phenylalanine methyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a chiral molecule that has been found to have potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the treatment of various diseases. One limitation of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its limited availability. It is a chiral compound that requires a complex synthesis method, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on (R)-N-(1,4-dihydroxybutan-2-yl)benzamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods to increase its availability for lab experiments. Additionally, future research could focus on the development of derivatives of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide to improve its potency and selectivity.
Métodos De Síntesis
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of L-phenylalanine methyl ester with diacetyl tartaric anhydride to produce (R)-N-(1,4-dihydroxybutan-2-yl)benzamideoxybutanoyl-phenylalanine methyl ester. This compound is then treated with hydrochloric acid to obtain (R)-N-(1,4-dihydroxybutan-2-yl)benzamide.
Aplicaciones Científicas De Investigación
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
1245643-19-9 |
|---|---|
Nombre del producto |
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-[(2R)-1,4-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1 |
Clave InChI |
HDOSGIOHZHZDEH-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@H](CCO)CO |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)CO |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CCO)CO |
Sinónimos |
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




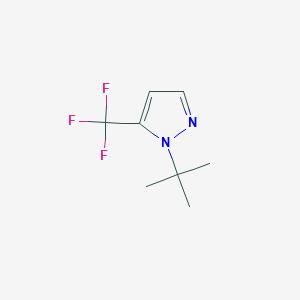
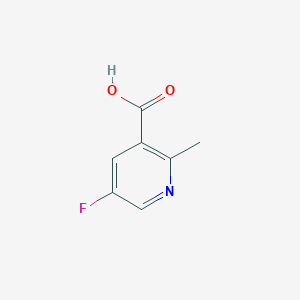
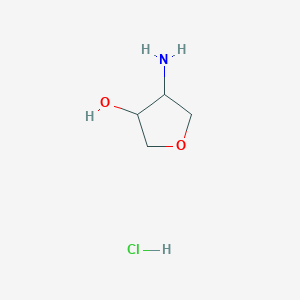


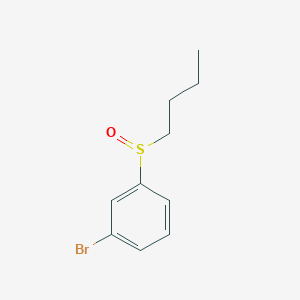
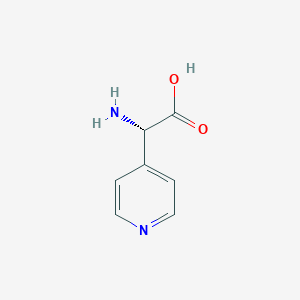
![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)
![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)
